4-(2,2,3-Trimethylcyclopentyl)butanoic acid 4-(2,2,3-Trimethylcyclopentyl)butanoic acid 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
Brand Name: Vulcanchem
CAS No.: 957136-80-0
VCID: VC0001564
InChI: InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
SMILES: CC1CCC(C1(C)C)CCCC(=O)O
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

CAS No.: 957136-80-0

VCID: VC0001564

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

4-(2,2,3-Trimethylcyclopentyl)butanoic acid - 957136-80-0

Description 4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.1 It prevents the activation of hTAS2R31 by saccharin and acesulfame K in cells with IC50 values of 7.9 and 2.4 µM, respectively. In human sensory trials, 4-(2,2,3-trimethylcyclopentyl)butanoic acid significantly reduced the bitter flavor associated with these two artificial sweeteners.
4-(2,2,3-Trimethylcyclopentyl)butanoic acid is an orthosteric, insurmountable antagonist of the human bitter taste receptors hTAS2R31 and hTAS2R43.
CAS No. 957136-80-0
Product Name 4-(2,2,3-Trimethylcyclopentyl)butanoic acid
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name 4-(2,2,3-trimethylcyclopentyl)butanoic acid
Standard InChI InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Standard InChIKey LYFXCRCUENNESS-UHFFFAOYSA-N
SMILES CC1CCC(C1(C)C)CCCC(=O)O
Canonical SMILES CC1CCC(C1(C)C)CCCC(=O)O
Appearance Assay:≥98%A solution in methanol
Density 0.955-0.961
Physical Description Colourless liquid; Sweet aroma
Solubility Practically insoluble or insoluble in water
Very slightly soluble (in ethanol)
Synonyms GIV3727
PubChem Compound 25099817
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

198.3010 g/mol